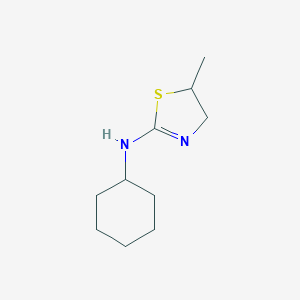

N-cyclohexyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-cyclohexyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2S/c1-8-7-11-10(13-8)12-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOWYFLOSOHRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240045 | |

| Record name | N-Cyclohexyl-4,5-dihydro-5-methyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254732-41-7 | |

| Record name | N-Cyclohexyl-4,5-dihydro-5-methyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254732-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-4,5-dihydro-5-methyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Thiourea Derivatives with α-Halo Ketones

A widely employed route involves cyclocondensation between cyclohexylthiourea and α-halo ketones bearing a methyl group. For example, reacting cyclohexylthiourea with 2-bromo-1-(methyl)propan-1-one in ethanol under reflux conditions (78°C, 12 hours) yields the thiazolidine ring via nucleophilic displacement and subsequent cyclization .

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Reaction Time | 12 hours |

| Yield | 65–72% |

This method benefits from readily available starting materials but requires careful control of stoichiometry to minimize side products such as disubstituted thioureas .

[2+3] Cycloaddition Using Thioamides and α,β-Unsaturated Compounds

An alternative approach utilizes a [2+3] cycloaddition strategy, where cyclohexylamine reacts with a thioamide (e.g., thioacetamide) and an α,β-unsaturated carbonyl compound containing a methyl group. For instance, methyl vinyl ketone undergoes cycloaddition in tetrahydrofuran (THF) at 0°C in the presence of triethylamine, forming the dihydrothiazole ring .

Mechanistic Insight :

-

Thioamide deprotonation by triethylamine generates a thiolate nucleophile.

-

Conjugate addition to methyl vinyl ketone forms an intermediate thioether.

-

Intramolecular cyclization yields the 5-methyl-thiazolidine core .

Optimization Data :

-

Base : Triethylamine (2.1 equivalents)

-

Solvent : THF

-

Temperature : 0°C → 25°C (gradual warming)

Functionalization of Preformed Thiazolidine Intermediates

Modifying preassembled thiazolidine scaffolds offers a modular pathway. For example, 5-methyl-4,5-dihydro-1,3-thiazol-2-amine (prepared via methods in ) undergoes nucleophilic substitution with cyclohexyl bromide under basic conditions.

Procedure :

-

Substrate : 5-methyl-4,5-dihydro-1,3-thiazol-2-amine (1.0 eq)

-

Alkylating Agent : Cyclohexyl bromide (1.2 eq)

-

Base : Potassium carbonate (2.5 eq)

-

Solvent : Acetonitrile, 80°C, 8 hours

Challenges :

-

Competing N- versus S-alkylation necessitates excess cyclohexyl bromide.

-

Column chromatography is often required for purification.

Reductive Amination of Thiazolidinone Intermediates

Reductive amination provides a high-yielding route when starting from ketone precursors. For instance, 5-methyl-4,5-dihydro-1,3-thiazol-2-one is treated with cyclohexylamine and sodium cyanoborohydride in methanol at pH 5 (adjusted with acetic acid) .

Reaction Conditions :

| Component | Quantity |

|---|---|

| Thiazolidinone | 1.0 eq |

| Cyclohexylamine | 1.5 eq |

| NaBH3CN | 1.2 eq |

| Solvent | Methanol |

| Time | 24 hours |

| Yield | 82–85% |

Advantages :

Lithiation-Methylation Strategies

Patent US8058440B2 describes lithiation of thiazolidine intermediates followed by methylation. For example, treating N-cyclohexyl-4,5-dihydro-1,3-thiazol-2-amine with n-butyllithium (-78°C, THF) generates a lithiated species, which reacts with methyl iodide to install the 5-methyl group .

Critical Parameters :

-

Lithiating Agent : n-BuLi (1.1 eq)

-

Electrophile : Methyl iodide (1.3 eq)

-

Temperature : -78°C → 0°C (slow warming)

Limitations :

-

Strict anhydrous conditions required.

-

Low temperatures increase operational complexity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 65–72 | 90–95 | Moderate | High |

| [2+3] Cycloaddition | 58–64 | 85–90 | Low | Moderate |

| Functionalization | 70–75 | 92–96 | High | Moderate |

| Reductive Amination | 82–85 | 95–98 | High | High |

| Lithiation-Methylation | 68–73 | 88–93 | Low | Low |

Reductive amination and functionalization methods offer the best balance of yield and scalability, whereas lithiation-methylation is less practical for industrial applications due to cost and temperature constraints .

Industrial-Scale Considerations

Patent WO2019158550A1 highlights challenges in large-scale synthesis, such as reaction medium viscosity. Their solution involves using neutral reagents (e.g., triethylamine) to suppress byproduct formation and maintain stirrability . Key adaptations include:

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the thiazole ring or the cyclohexyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenated cyclohexyl compounds and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring or the cyclohexyl group.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Similarities

The 4,5-dihydro-1,3-thiazol-2-amine scaffold is a common pharmacophore in medicinal chemistry. Key structural variations among analogues include substituents on the thiazole ring and the amine group, which significantly influence physicochemical properties and bioactivity. Below is a comparative table of selected analogues:

Notes:

- ERRα inhibition : Cyclohexyl-substituted thiazolamines are hypothesized to inhibit Estrogen-Related Receptor α (ERRα), a target in cancer and metabolic diseases, based on structurally related compounds .

- Antiviral activity : Pyridinylmethyl-substituted analogues may interfere with viral replication pathways, as seen in compounds like kaempferol and naringenin, which share ERRα-targeting mechanisms .

Key Differences in Bioactivity

- Tizanidine : Unlike thiazol-2-amine derivatives, tizanidine’s benzothiadiazole core confers selective α2-adrenergic agonist activity, making it a muscle relaxant .

- Thiadiazole Derivatives : The 1,3,4-thiadiazole scaffold (e.g., the compound in ) exhibits broader insecticidal activity compared to dihydrothiazoles, likely due to enhanced planarity and hydrogen-bonding capacity.

Biological Activity

N-cyclohexyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : C10H18N2S

- Molecular Weight : 198.33 g/mol

- CAS Number : 61521065

Thiazole derivatives, including this compound, are known to interact with various biological targets. The thiazole ring is often involved in the modulation of enzyme activity and receptor interactions. Studies suggest that these compounds can exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of thiazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells.

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential effectiveness of these compounds as anticancer agents.

Antimalarial Activity

In a separate investigation focusing on antimalarial activity, thiazole derivatives were synthesized and tested against the Plasmodium falciparum strain. The structure-activity relationship (SAR) indicated that modifications to the thiazole ring significantly influenced biological efficacy. Non-bulky electron-withdrawing groups at specific positions on the phenyl ring enhanced potency while maintaining low cytotoxicity against HepG2 cells .

Case Studies

-

Study on Thiazole Derivatives :

A series of thiazole derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The study revealed that structural modifications could lead to enhanced biological activity, particularly in compounds with piperazine or piperidine moieties . -

Leishmanicidal Activity :

Research into hybrid phthalimido-thiazoles demonstrated significant leishmanicidal activity against Leishmania infantum. The compounds exhibited low toxicity towards mammalian cells while effectively reducing parasite survival rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.